

physical and chemical characteristics of 7-(benzyloxy)-1H-indazole

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Compound of Interest

Compound Name: 7-(Benzyloxy)-1H-indazole

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An In-Depth Technical Guide to **7-(Benzyloxy)-1H-indazole** for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **7-(benzyloxy)-1H-indazole**, a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. We will move beyond surface-level data to explore the causality behind its physicochemical properties, its reactivity, and its strategic application in the synthesis of complex bioactive molecules. This document is structured to provide researchers, medicinal chemists, and drug development professionals with the technical insights required for its effective utilization.

Core Molecular Profile and Physicochemical Characteristics

7-(Benzyloxy)-1H-indazole is a bifunctional molecule integrating a rigid, aromatic indazole core with a flexible benzyloxy protecting group. The indazole moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently serving as a bioisostere for indole or phenol, while the benzyl group offers a chemically stable yet readily cleavable protecting group for the 7-hydroxyl functionality. This combination makes it a highly versatile intermediate for building complex molecular architectures.

Key Physicochemical Data

The empirical properties of a compound dictate its behavior in both storage and reaction conditions. The following table summarizes the essential physicochemical data for **7-(benzyloxy)-1H-indazole**.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₂ N ₂ O	[1]
Molecular Weight	224.26 g/mol	[1]
CAS Number	351210-09-8	[2][3]
Appearance	White to off-white crystalline solid	
Melting Point	70-74 °C	
Solubility	Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); sparingly soluble in water.	
Storage Conditions	Store in a cool, dry place in a tightly sealed container. Recommended temperature: Room temperature or 2-8°C.	[4]

The moderate melting point indicates a stable crystalline lattice under standard conditions. Its solubility profile is characteristic of a molecule with both polar (N-H group) and nonpolar (benzyl and aromatic rings) features, making it amenable to a wide range of organic reaction conditions and purification techniques like silica gel chromatography.

Spectroscopic Signature for Structural Verification

Accurate structural confirmation is paramount. The following section details the expected spectroscopic data for **7-(benzyloxy)-1H-indazole**, providing a reference for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

- ^1H NMR: The proton spectrum is expected to show distinct signals for each aromatic region and the benzylic protons. In a typical deuterated solvent like DMSO- d_6 , the indazole N-H proton (N1-H) would appear as a broad singlet at a downfield chemical shift (>13 ppm).^[5] The protons of the indazole and benzyl rings would resonate in the aromatic region (approx. 6.8-7.8 ppm), with specific coupling patterns revealing their substitution. The two benzylic protons (-O-CH₂-Ph) would appear as a sharp singlet around 5.3 ppm.
- ^{13}C NMR: The carbon spectrum will display signals for all 14 unique carbon atoms. The benzylic carbon is expected around 70 ppm. The aromatic carbons will appear in the 105-160 ppm range, with the carbon attached to the oxygen (C7) being the most downfield in the indazole ring system.

Infrared (IR) Spectroscopy

IR spectroscopy provides key information about the functional groups present.

- N-H Stretch: A characteristic broad peak is expected in the region of 3100-3300 cm^{-1} , corresponding to the N-H bond of the indazole ring.
- C-H Stretches: Aromatic C-H stretching will appear just above 3000 cm^{-1} , while the aliphatic C-H stretch of the methylene bridge will be just below 3000 cm^{-1} .
- C=C Aromatic Stretches: Multiple sharp peaks are expected in the 1450-1600 cm^{-1} region.
- C-O Ether Stretch: A strong, characteristic peak for the aryl-alkyl ether linkage will be present in the 1200-1250 cm^{-1} range.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation.

- Molecular Ion Peak: In high-resolution mass spectrometry (HRMS), the primary observation will be the molecular ion $[\text{M}]^+$ or the protonated molecule $[\text{M}+\text{H}]^+$, which will correspond to

the exact mass of $C_{14}H_{12}N_2O$.

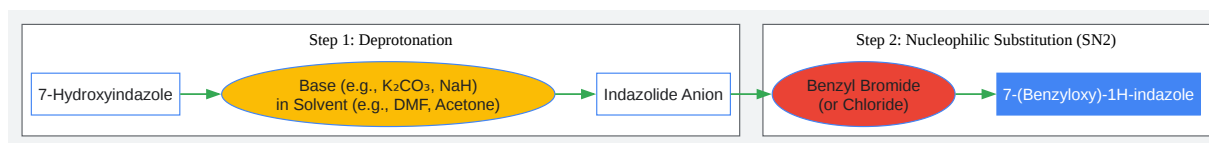
- Key Fragmentation: A prominent fragment is expected from the loss of the benzyl group or, more commonly, the tropylium cation ($[C_7H_7]^+$) at $m/z = 91$, which is a classic fragmentation pattern for benzyl-containing compounds.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of **7-(benzyloxy)-1H-indazole** is crucial for its strategic use as an intermediate.

Synthetic Pathway Overview

The most direct synthesis involves the protection of the hydroxyl group of 7-hydroxyindazole. This is typically achieved via a Williamson ether synthesis, a robust and high-yielding reaction.



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Caption: A typical two-step, one-pot synthesis of **7-(benzyloxy)-1H-indazole**.

Detailed Experimental Protocol: Synthesis

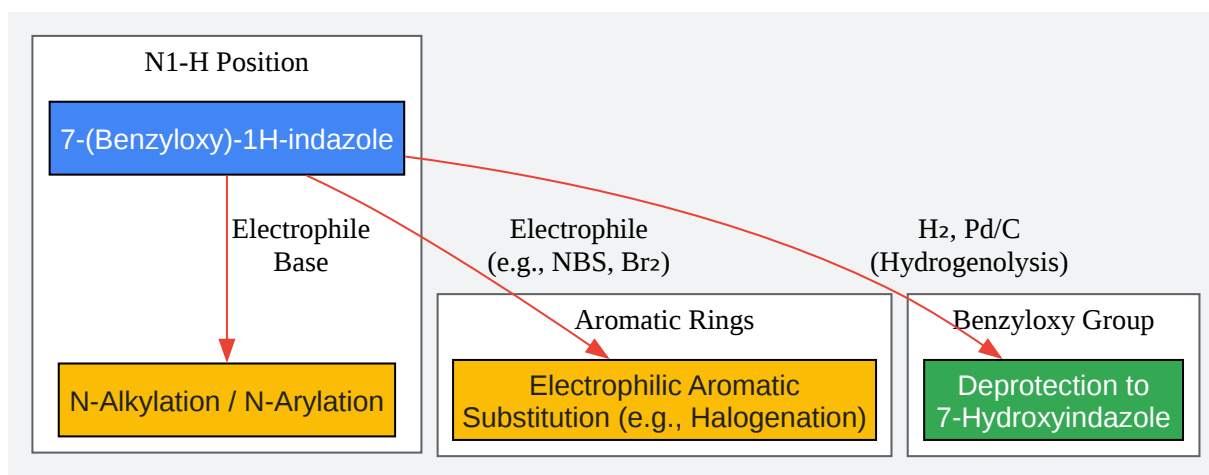
This protocol is a representative example based on standard chemical literature. Researchers should optimize conditions based on their specific lab setup and scale.

- Preparation: To a solution of 7-hydroxyindazole (1.0 eq) in anhydrous dimethylformamide (DMF, ~0.5 M), add potassium carbonate (K_2CO_3 , 1.5 eq).
- Activation: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the indazolidine anion.

- Reaction: Add benzyl bromide (1.1 eq) dropwise to the suspension.
- Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Quench the reaction by pouring the mixture into cold water. This will precipitate the crude product.
- Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure **7-(benzyloxy)-1H-indazole**.

Core Reactivity Profile

The molecule's reactivity is governed by the N-H proton, the aromatic rings, and the benzyl protecting group.



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Caption: Key reactive sites on the **7-(benzyloxy)-1H-indazole** scaffold.

The most significant reaction is the hydrogenolysis of the benzyl ether. This is typically accomplished using hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C) in a solvent like ethanol or ethyl acetate. This reaction cleanly cleaves the C-O bond of the ether, liberating the 7-hydroxyindazole and toluene as a byproduct. This deprotection step is critical, as it unmaskes the hydroxyl group for further functionalization after other synthetic transformations have been performed on the indazole core.

Applications in Medicinal Chemistry and Drug Discovery

The indazole scaffold is prevalent in numerous FDA-approved drugs and clinical candidates, particularly in oncology and inflammatory diseases.[6] **7-(Benzyloxy)-1H-indazole** serves as a key precursor in the synthesis of analogs targeting a variety of biological pathways.[7]

- **Kinase Inhibitors:** The indazole core is a common hinge-binding motif in many kinase inhibitors. **7-(Benzyloxy)-1H-indazole** can be used to synthesize substituted indazoles that target kinases like Aurora kinases, Pim kinases, and VEGFR.[8]
- **Anti-inflammatory and Anticancer Agents:** Derivatives have shown promise in developing novel anti-inflammatory and anticancer drugs.[7] The ability to deprotect the 7-position allows for the introduction of diverse functional groups to optimize potency and selectivity.
- **Neurological and Other CNS Targets:** The scaffold has been explored for its potential in creating agents that modulate central nervous system targets, including acetylcholinesterase, which is relevant in Alzheimer's disease research.[9]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

- **Hazard Identification:** The compound is classified as a skin and eye irritant.[10] Inhalation may cause respiratory irritation.[10][11]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[11][12]

- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[12]
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[12][14]

Conclusion

7-(Benzyloxy)-1H-indazole is more than a simple chemical reagent; it is a strategically designed intermediate that provides chemists with a robust platform for molecular exploration. Its well-defined physicochemical properties, predictable reactivity, and the critical function of the benzyl protecting group make it an invaluable asset in the synthesis of novel therapeutics. A thorough understanding of its characteristics, as detailed in this guide, is the first step toward unlocking its full potential in the research and development of next-generation pharmaceuticals.

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